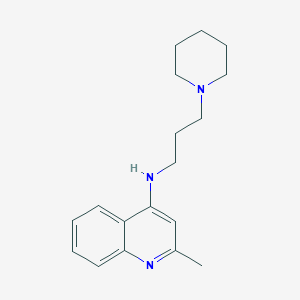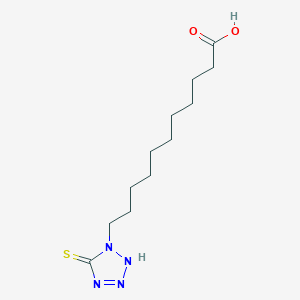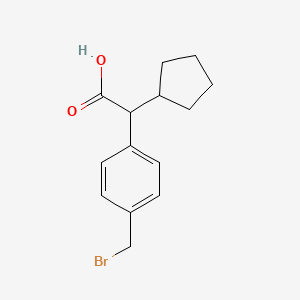
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Bromomethyl)phenylacetic acid is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopentyl acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)phenylacetic acid typically involves the bromination of a suitable precursor, such as phenylacetic acid, followed by the introduction of the cyclopentyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)phenylacetic acid may involve large-scale bromination reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
化学反応の分析
Types of Reactions
4-(Bromomethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, 4-(Bromomethyl)phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its bromomethyl group serves as a versatile functional group for further chemical modifications.
Biology
In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, 4-(Bromomethyl)phenylacetic acid can be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be useful in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
作用機序
The mechanism of action of 4-(Bromomethyl)phenylacetic acid involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopentyl acetic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
類似化合物との比較
Similar Compounds
4-(Bromomethyl)phenyl acetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentyl acetic acid: Lacks the bromomethyl phenyl group.
Phenylacetic acid: Lacks both the bromomethyl and cyclopentyl groups.
Uniqueness
The uniqueness of 4-(Bromomethyl)phenylacetic acid lies in its combined structural features, which provide a balance of reactivity and stability
特性
分子式 |
C14H17BrO2 |
|---|---|
分子量 |
297.19 g/mol |
IUPAC名 |
2-[4-(bromomethyl)phenyl]-2-cyclopentylacetic acid |
InChI |
InChI=1S/C14H17BrO2/c15-9-10-5-7-12(8-6-10)13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17) |
InChIキー |
CJBSGCLCHABTCK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)CBr)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
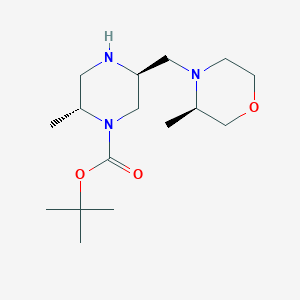
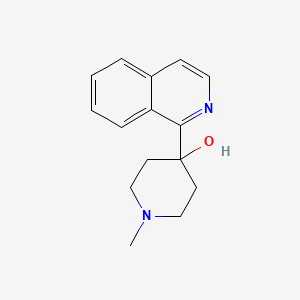
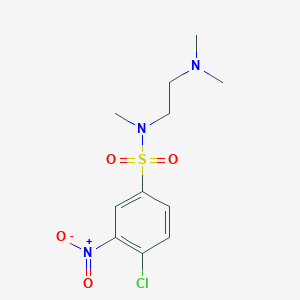
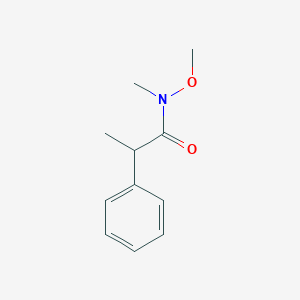
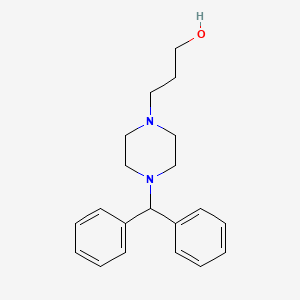
![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)
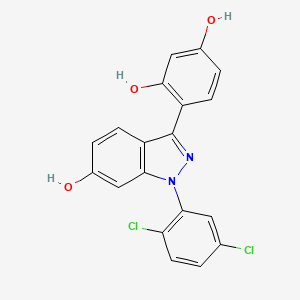

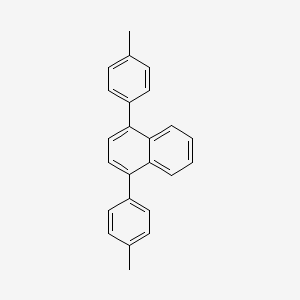
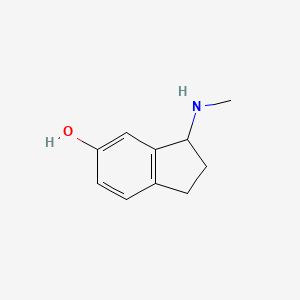
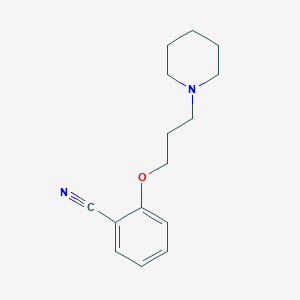
![5-Bromo-2-{[(3-fluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8597241.png)
